An In-Depth Technical Guide to 4-Bromo-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid (CAS 1252572-24-9)
An In-Depth Technical Guide to 4-Bromo-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid (CAS 1252572-24-9)
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of a Functionalized 6-Azaindole
The quest for novel therapeutic agents is profoundly influenced by the strategic use of heterocyclic scaffolds that can effectively mimic endogenous structures and present vectors for chemical diversification. Among these, the azaindole framework has emerged as a "privileged structure" in modern drug discovery.[1] Azaindoles, bioisosteric analogs of both indoles and purines, offer a unique combination of hydrogen bonding capabilities and modulated physicochemical properties that make them ideal for interacting with a wide array of biological targets, particularly protein kinases.[2]
This guide focuses on a specific, highly functionalized derivative within this class: 4-Bromo-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid (CAS No. 1252572-24-9). This molecule, belonging to the 6-azaindole isomeric family, is not merely another heterocyclic compound; it is a strategic building block designed for versatility in medicinal chemistry. The presence of a bromine atom at the 4-position and a carboxylic acid at the 2-position provides two orthogonal chemical handles for facile elaboration, making it an invaluable tool for library synthesis and structure-activity relationship (SAR) studies. This document serves as a comprehensive technical resource, synthesizing available data with established chemical principles to provide a Senior Application Scientist's perspective on its properties, synthesis, characterization, and potential applications.
Molecular Overview and Physicochemical Properties
4-Bromo-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid is a crystalline solid whose structure integrates the electron-rich pyrrole ring with the electron-deficient pyridine ring. This fusion creates a unique electronic environment that governs its reactivity and biological interactions. The key physicochemical properties are summarized below.
| Property | Value | Source |
| CAS Number | 1252572-24-9 | [3][4] |
| Molecular Formula | C₈H₅BrN₂O₂ | [3] |
| Molecular Weight | 241.04 g/mol | [3] |
| IUPAC Name | 4-bromo-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid | |
| Synonyms | 4-Bromo-6-azaindole-2-carboxylic acid | |
| Appearance | Solid (predicted) | |
| Purity | Typically >95% (as supplied by vendors) | [3] |
digraph "Molecular_Structure" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=1234]; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];// Define nodes for atoms N1 [label="N", pos="0,1.2!"]; C2 [label="C", pos="1.2,0.8!"]; C3 [label="C", pos="1.2,-0.8!"]; C3a [label="C", pos="0,-1.2!"]; N6 [label="N", pos="-2.4,0!"]; C7 [label="C", pos="-1.2,0.8!"]; C7a [label="C", pos="-1.2,-0.8!"]; C5 [label="C", pos="-3.6,-0.8!"]; C4 [label="C", pos="-3.6,0.8!"]; Br [label="Br", pos="-5,1.6!"];
// Carboxylic acid group C_cooh [label="C", pos="2.4,1.6!"]; O1_cooh [label="O", pos="2.4,2.8!"]; O2_cooh [label="OH", pos="3.6,1.2!"];
// Pyrrole ring protons H_N1 [label="H", pos="0,2.0!"]; H_C3 [label="H", pos="2.0,-1.2!"];
// Pyridine ring protons H_C5 [label="H", pos="-4.4,-1.2!"]; H_C7 [label="H", pos="-1.2,1.6!"];
// Draw bonds // Pyrrole ring N1 -- C2; C2 -- C3; C3 -- C3a; C3a -- C7a; C7a -- N1 [style=invis]; // for structure N1 -- C7 [style=double, len=1.2]; C7 -- C7a [style=invis];
// Pyridine ring C3a -- C4 [style=invis]; C4 -- C5; C5 -- N6; N6 -- C7 [style=double, len=1.2]; C7a -- C3a [style=double, len=1.2]; C4 -- C7 [style=invis];
// Fusion bond C7a -- C3a;
// Double bonds edge [style=double, len=1.2]; C2 -- C3 [style=invis]; C3 -- C3a [style=invis]; C4 -- C5 [style=invis]; C5 -- N6 [style=invis]; N1 -- C7; C3a -- C4; C5 -- N6;
// Single bonds edge [style=solid]; N1 -- H_N1; C3 -- H_C3; C5 -- H_C5; C7 -- H_C7; C4 -- Br; C2 -- C_cooh; C_cooh -- O1_cooh [style=double]; C_cooh -- O2_cooh;
// Invisible edges for layout edge [style=invis]; C7a -- C3a; }
Caption: Molecular structure of 4-Bromo-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid.
The 6-Azaindole Core: A Privileged Scaffold in Drug Discovery
The strategic importance of 4-Bromo-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid is best understood by examining its core scaffold, 6-azaindole (pyrrolo[2,3-c]pyridine).
-
Bioisosterism and Target Mimicry: Azaindoles are bioisosteres of indoles, a scaffold present in countless natural products and pharmaceuticals. The replacement of a carbon atom with nitrogen in the six-membered ring introduces a hydrogen bond acceptor, which can be critical for target engagement.[1] Furthermore, the arrangement of nitrogen atoms mimics the purine core of ATP, making azaindoles particularly effective scaffolds for designing kinase inhibitors that bind to the ATP pocket.[2]
-
Modulation of Physicochemical Properties: The introduction of the pyridine nitrogen atom significantly alters the molecule's properties compared to its indole counterpart. It generally increases polarity and aqueous solubility, which are favorable ADME (absorption, distribution, metabolism, and excretion) characteristics.[2] This can lead to improved pharmacokinetic profiles in drug candidates.
-
Applications in Kinase Inhibition: The 6-azaindole scaffold is a cornerstone in the development of kinase inhibitors for oncology and other diseases.[5] The pyrrole N-H and the pyridine nitrogen can form crucial hydrogen bond interactions with the hinge region of the kinase active site, effectively anchoring the inhibitor. The C4 position, where the bromine resides in our target molecule, is a key vector pointing towards the solvent-exposed region, making it an ideal point for modification to enhance potency and selectivity.
Proposed Synthetic Pathway
While a specific, peer-reviewed synthesis for 4-Bromo-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid is not readily found in the literature, a robust and logical pathway can be proposed based on established methodologies for constructing functionalized 6-azaindoles.[6] The following multi-step sequence leverages common starting materials and high-yielding transformations.
Caption: Proposed synthetic workflow for the target molecule.
Experimental Protocol (Proposed)
Step 1: Synthesis of Ethyl 2-(3-nitro-4-pyridyl)-pyruvate
-
To a solution of sodium ethoxide (prepared from sodium in absolute ethanol), add 3-nitro-4-picoline at 0-5 °C.
-
Slowly add diethyl oxalate to the mixture, maintaining the temperature below 10 °C.
-
Allow the reaction to stir at room temperature for 12-18 hours until TLC analysis indicates consumption of the starting material.
-
Quench the reaction by pouring it into ice-water and acidify with dilute HCl to precipitate the product.
-
Filter the solid, wash with cold water, and dry under vacuum to yield the pyruvate intermediate. Causality: This is a classic condensation reaction where the ethoxide base deprotonates the methyl group of the picoline, which is activated by the adjacent nitro group. The resulting carbanion attacks diethyl oxalate to form the pyruvate derivative.[6]
Step 2: Synthesis of Ethyl 1H-pyrrolo[2,3-c]pyridine-2-carboxylate
-
Dissolve the pyruvate intermediate from Step 1 in a mixture of acetic acid and ethanol.
-
Add iron powder portion-wise while monitoring the internal temperature.
-
Heat the mixture to reflux for 2-4 hours.
-
Cool the reaction, filter off the iron salts, and concentrate the filtrate under reduced pressure.
-
Neutralize the residue with a saturated sodium bicarbonate solution and extract with ethyl acetate.
-
Dry the organic layer over sodium sulfate, filter, and concentrate to afford the 6-azaindole ester. Causality: This is a reductive cyclization. The iron in acetic acid reduces the nitro group to an amine, which then undergoes spontaneous intramolecular condensation with the adjacent ketone to form the pyrrole ring, resulting in the stable aromatic 6-azaindole core.[6]
Step 3: Synthesis of Ethyl 4-bromo-1H-pyrrolo[2,3-c]pyridine-2-carboxylate
-
Dissolve the 6-azaindole ester from Step 2 in N,N-dimethylformamide (DMF).
-
Cool the solution to 0 °C and add N-bromosuccinimide (NBS) in one portion.
-
Allow the reaction to warm to room temperature and stir for 1-3 hours.
-
Pour the reaction mixture into water to precipitate the product.
-
Filter the solid, wash thoroughly with water, and dry to obtain the brominated ester. Causality: The 6-azaindole ring system is activated towards electrophilic aromatic substitution. The C4 position is electronically favored for substitution. NBS is a mild and effective source of electrophilic bromine for this transformation.
Step 4: Synthesis of 4-Bromo-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid
-
Suspend the brominated ester from Step 3 in a mixture of tetrahydrofuran (THF) and water.
-
Add an excess of lithium hydroxide or sodium hydroxide.
-
Heat the mixture to 50-60 °C and stir until TLC or LC-MS analysis confirms the complete hydrolysis of the ester.
-
Cool the solution, wash with a non-polar solvent like ether to remove any non-polar impurities.
-
Acidify the aqueous layer with 1N HCl to a pH of ~3-4 to precipitate the carboxylic acid.
-
Filter the white solid, wash with cold water, and dry under high vacuum to yield the final product. Causality: This is a standard saponification reaction where the hydroxide ion attacks the electrophilic carbonyl carbon of the ester, leading to hydrolysis and formation of the carboxylate salt. Subsequent acidification provides the desired carboxylic acid.
Analytical Characterization Profile (Expected)
For a researcher synthesizing or using this compound, analytical data is key for identity and purity confirmation. Below are the expected spectroscopic signatures.
-
¹H NMR (400 MHz, DMSO-d₆):
-
~13.0-14.0 ppm (s, 1H): Carboxylic acid proton (broad singlet).
-
~12.0-12.5 ppm (s, 1H): Pyrrole N-H proton (broad singlet).
-
~8.2-8.4 ppm (d, 1H): C5-H proton, doublet due to coupling with C7-H (if visible, may be broad).
-
~7.5-7.7 ppm (s, 1H): C3-H proton, singlet.
-
~7.3-7.5 ppm (d, 1H): C7-H proton.
-
-
¹³C NMR (100 MHz, DMSO-d₆):
-
~162-165 ppm: Carboxylic acid carbon (C=O).
-
~145-150 ppm: Aromatic carbons bonded to nitrogen (e.g., C5, C7a).
-
~120-135 ppm: Other aromatic carbons (e.g., C2, C3a, C7).
-
~110-115 ppm: C3 carbon.
-
~95-100 ppm: C4 carbon, directly attached to bromine.
-
-
Mass Spectrometry (ESI-MS):
-
[M-H]⁻: Expected at m/z ≈ 238.9 and 240.9.
-
[M+H]⁺: Expected at m/z ≈ 240.9 and 242.9.
-
The characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) will result in two major peaks of nearly equal intensity separated by 2 Da, which is a definitive signature for the presence of a single bromine atom.
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Applications in Medicinal Chemistry and Drug Design
The true value of 4-Bromo-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid lies in its potential as a versatile starting material and scaffold in drug discovery campaigns.
-
Fragment-Based Drug Discovery (FBDD): The core 6-azaindole is a validated fragment for kinase inhibition. This molecule can be used in fragment screening libraries. The carboxylic acid provides a strong anchoring point for binding, while the bromine can be used for subsequent fragment growing or linking.
-
Library Synthesis via Cross-Coupling: The C4-bromo position is primed for palladium-catalyzed cross-coupling reactions.
-
Suzuki Coupling: React with various boronic acids or esters to introduce aryl or heteroaryl groups, exploring the SAR of the solvent-exposed region of a kinase active site.
-
Buchwald-Hartwig Amination: Introduce a diverse range of amines to build new hydrogen bond interactions or modulate solubility.
-
Sonogashira Coupling: Introduce alkynes for further elaboration or to act as rigid linkers.
-
-
Peptide and Amide Synthesis: The C2-carboxylic acid is a versatile handle for forming amide bonds. This allows for the coupling of various amines or amino acids using standard peptide coupling reagents (e.g., HATU, T3P), enabling the exploration of another key vector for SAR.
The combination of these two reactive sites allows for a "two-pronged" diversification strategy, enabling the rapid generation of a large library of complex and novel compounds from a single, advanced intermediate.
Safety and Handling
No specific safety data sheet (SDS) for 4-Bromo-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid is publicly available. However, based on structurally related compounds such as 4-bromo-1H-pyrrolo[2,3-c]pyridine, appropriate precautions should be taken.[7]
-
Hazard Class: Likely to be classified as an acute oral toxin and a skin/eye irritant.[7]
-
Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood. Avoid generating dust. Avoid contact with skin, eyes, and clothing.
-
Storage: Store in a cool, dry, dark place in a tightly sealed container under an inert atmosphere.
Always consult the material-specific SDS provided by the supplier before handling this chemical.
Conclusion
4-Bromo-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid is more than just a chemical compound; it is a highly valuable and strategically designed tool for medicinal chemists. Its foundation on the privileged 6-azaindole scaffold provides an inherent biological relevance, particularly in the highly competitive field of kinase inhibitor design. The dual functionalization with bromine and a carboxylic acid offers unparalleled flexibility for chemical diversification, enabling researchers to efficiently explore chemical space and optimize lead compounds. While detailed published data on this specific molecule remains scarce, its potential can be confidently extrapolated from the rich chemistry of its parent scaffold. As such, it represents a key building block for the next generation of targeted therapeutics.
References
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Kaur, H., & Kumar, V. "Azaindole Therapeutic Agents." ACS Omega, 2021. Available at: [Link]
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ResearchGate. "Synthesis and Reactivity of 4-, 5- and 6-Azaindoles." Tetrahedron, 2007. Available at: [Link]
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PubChem. "4-Bromo-1H-pyrrolo[2,3-b]pyridine." National Center for Biotechnology Information. Available at: [Link]
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Voloshchuk, V. V., & Ivonin, S. P. "Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines." Journal of Organic and Pharmaceutical Chemistry, 2024. Available at: [Link]
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RSC Publishing. "Recent developments in the synthesis of azaindoles from pyridine and pyrrole building blocks." Organic Chemistry Frontiers. Available at: [Link]
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Zheng, H., et al. "4-Bromo-1H-pyrrole-2-carboxylic acid." Acta Crystallographica Section E, 2012. Available at: [Link]
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Ascendex Scientific. "4-bromo-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid." Ascendex Scientific, LLC. Available at: [Link]
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